molecular formula C6H14ClNO B14799689 2-(2-Methoxyethyl)azetidine;hydrochloride

2-(2-Methoxyethyl)azetidine;hydrochloride

Cat. No.: B14799689
M. Wt: 151.63 g/mol
InChI Key: KLBDZKRAZLXDIS-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(2-Methoxyethyl)azetidine;hydrochloride, can be achieved through several methods. One common approach is the cyclization of suitable precursors. Other methods include nucleophilic substitution, cycloaddition, ring expansion, and reduction of β-lactams .

Industrial Production Methods

Industrial production of azetidines often involves scalable synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to facilitate the cyclization process and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)azetidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, which can modulate biological processes. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methoxyethyl)azetidine;hydrochloride include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and reactivity .

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to aziridines, azetidines are more stable and easier to handle, making them more suitable for various applications .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-(2-methoxyethyl)azetidine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H

InChI Key

KLBDZKRAZLXDIS-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCN1.Cl

Origin of Product

United States

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